(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(4-chlorophenyl)methanone
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Overview
Description
4-Chloro-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole is an organic compound with a complex structure, characterized by the presence of two chlorine atoms, a benzoyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 4-chlorobenzoyl chloride with 3,5-dimethylpyrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 4-chloro-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The benzoyl group can participate in condensation reactions with other compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
4-Chloro-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzoyl chloride
- 3,5-Dimethylpyrazole
- 4-Chloro-1H-pyrazole
Uniqueness
4-Chloro-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of both chlorine atoms and the benzoyl group, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H10Cl2N2O |
---|---|
Molecular Weight |
269.12 g/mol |
IUPAC Name |
(4-chloro-3,5-dimethylpyrazol-1-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C12H10Cl2N2O/c1-7-11(14)8(2)16(15-7)12(17)9-3-5-10(13)6-4-9/h3-6H,1-2H3 |
InChI Key |
NTPKEXXMJVFTKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)Cl)C)Cl |
Origin of Product |
United States |
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